molecular formula C11H17ClN2O2 B6314614 Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl CAS No. 2301851-02-3

Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl

Cat. No. B6314614
CAS RN: 2301851-02-3
M. Wt: 244.72 g/mol
InChI Key: WLKROXVJFMXMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl (ETPC) is an organic compound with a wide range of potential applications in the field of scientific research. It is a derivative of pyrrolo[1,2-a][1,4]diazepine, a small molecule that has been studied extensively in the past. ETPC is of particular interest due to its unique properties, which make it suitable for use in a variety of scientific experiments and research applications.

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl has been used in a variety of scientific research applications. It has been studied as a potential treatment for Alzheimer's disease, as well as for its potential to act as an antioxidant and anti-inflammatory agent. Additionally, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO) and as a potential modulator of the serotonin and norepinephrine systems.

Mechanism of Action

The exact mechanism of action of Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl is still not fully understood. However, it is believed that this compound works by binding to MAO, which in turn inhibits the enzyme's activity. This inhibition of MAO activity leads to an increase in the levels of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may play a role in its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the levels of amyloid-β peptide in the brain, which is associated with Alzheimer's disease. Additionally, this compound has been found to reduce inflammation and oxidative stress in the brain. Furthermore, this compound has been shown to modulate the serotonin and norepinephrine systems, which may lead to improved mood and behavior.

Advantages and Limitations for Lab Experiments

Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is also relatively stable, making it suitable for long-term storage. Additionally, this compound has a wide range of potential applications in scientific research, making it a versatile compound for use in experiments. However, this compound also has some limitations. It is not water soluble, making it difficult to use in certain types of experiments. Additionally, its effects on the serotonin and norepinephrine systems may not be desirable in certain types of experiments.

Future Directions

There are a number of potential future directions for Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl research. One potential area of research is the development of new synthesis methods that make it easier to produce this compound in larger quantities. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Additionally, further research into the mechanism of action of this compound could lead to new insights into how it works and how it can be used in experiments. Finally, further research into the potential side effects of this compound could help to identify any potential risks associated with its use.

Synthesis Methods

Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl can be synthesized through a multi-step process. The first step involves the synthesis of pyrrolo[1,2-a][1,4]diazepine from 2-aminobenzonitrile using a palladium-catalyzed cyclization reaction. The product is then reacted with ethyl chloroformate in the presence of a base to form ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate. Finally, the carboxylate is treated with hydrochloric acid to form the desired product, this compound.

properties

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-2-15-11(14)9-6-10-7-12-4-3-5-13(10)8-9;/h6,8,12H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKROXVJFMXMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCNCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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